D-Fructose, 6-azido-6-deoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“D-Fructose, 6-azido-6-deoxy-” is an indispensable compound employed in drug development targeting diverse ailments. It assumes an imperative function in the manufacturing of antiviral and anticancer medications . The molecular formula of this compound is C5H10O5 .

Synthesis Analysis

The synthesis of “D-Fructose, 6-azido-6-deoxy-” has been explored in various studies. For instance, one study demonstrated the use of the metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc) for the investigation of cellular metabolism and the tolerance of biosynthetic enzymes and glycosyltransferases to different sugars . Another study evaluated different strategies for the one-pot synthesis of D-fructose 6-phosphate and its 1-deoxy and 3-deoxy analogs from readily available starting materials .

Molecular Structure Analysis

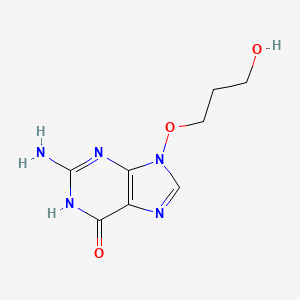

The molecular structure of “D-Fructose, 6-azido-6-deoxy-” is characterized by the presence of an azido group at the 6th position of the fructose molecule . The IUPAC name of this compound is (3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one .

Chemical Reactions Analysis

“D-Fructose, 6-azido-6-deoxy-” has been used in various chemical reactions. For example, it has been used in metabolic chemical reporters of glycosylation in combination with bioorthogonal reactions .

Physical And Chemical Properties Analysis

“D-Fructose, 6-azido-6-deoxy-” has a molecular weight of 205.17 .

科学的研究の応用

Investigation of Cellular Metabolism

The metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc) has been used for the investigation of cellular metabolism and the tolerance of biosynthetic enzymes and glycosyltransferases to different sugars .

Identification and Visualization of Glycoconjugates

6AzGlc has been used by many different research laboratories for the identification and visualization of glycoconjugates .

Study of O-GlcNAc Transferase Substrate Promiscuity

The enzyme O-GlcNAc transferase (OGT) is quite promiscuous for its donor sugar substrates. The use of 6AzGlc has helped in understanding this promiscuity .

Discovery of Intracellular Protein Modification by O-Glucose

6AzGlc has catalyzed the discovery of intracellular protein modification by O-Glucose .

Drug Development

6-Azido-6-deoxy-D-fructose is an indispensable compound employed in drug development targeting diverse ailments. It assumes an imperative function in the manufacturing of antiviral and anticancer medications .

Synthesis of Flavin-Cyclodextrin Conjugates

A click chemistry approach based on the reaction between alkynylflavins and mono (6-azido-6-deoxy)-β-cyclodextrin has proven to be a useful tool for the synthesis of flavin-cyclodextrin conjugates .

作用機序

Target of Action

The primary target of D-Fructose, 6-azido-6-deoxy- is the enzyme O-GlcNAc transferase . This enzyme plays a crucial role in the modification of intracellular proteins by attaching N-acetyl-glucosamine and glucose .

Mode of Action

D-Fructose, 6-azido-6-deoxy- interacts with its target, the enzyme O-GlcNAc transferase, by serving as a substrate . The compound is incorporated into mammalian cells, resulting in the robust labeling of a variety of proteins . This pattern of labeling is consistent with O-GlcNAc modifications, suggesting that the enzyme O-GlcNAc transferase is quite promiscuous for its donor sugar substrates .

Biochemical Pathways

The biochemical pathway affected by D-Fructose, 6-azido-6-deoxy- involves the modification of intracellular proteins. The compound is used by the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .

Pharmacokinetics

It is known that the compound is incorporated into mammalian cells

Result of Action

The action of D-Fructose, 6-azido-6-deoxy- results in the modification of intracellular proteins. Specifically, the compound enables the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose

Action Environment

It is known that the compound can be incorporated into mammalian cells , suggesting that it may be influenced by the cellular environment

Safety and Hazards

The safety and hazards associated with “D-Fructose, 6-azido-6-deoxy-” are classified under Acute Tox. 4 Oral according to the hazard classifications . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P312) .

将来の方向性

The future directions of “D-Fructose, 6-azido-6-deoxy-” research could involve further exploration of its substrate promiscuity with O-GlcNAc transferase and its potential role in the modification of proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .

特性

IUPAC Name |

(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFCMVDOWDQHL-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose, 6-azido-6-deoxy- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。